Journal Name:Nanoscale Advances
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00977G
Photosystem I (PSI) is an intrinsically photoactive multi-subunit protein that is found in higher order photosynthetic organisms. PSI is a promising candidate for renewable biohybrid energy applications due to its abundance in nature and its high quantum yield. To utilize PSI's light-responsive properties and to overcome its innate electrically insulating nature, the protein can be paired with a biologically compatible conducting polymer that carries charge at appropriate energy levels, allowing excited PSI electrons to travel within a composite network upon light excitation. Here, a substituted aniline, 4-methoxy-aniline (para-anisidine), is chemically oxidized to synthesize poly(p-anisidine) (PPA) and is interfaced with PSI for the fabrication of PSI–PPA composite films by drop casting. The resulting PPA polymer is characterized in terms of its structure, composition, thermal decomposition, spectroscopic response, morphology, and conductivity. Combining PPA with PSI yields composite films that exhibit photocurrent densities on the order of several μA cm−2 when tested with appropriate mediators in a 3-electrode setup. The composite films also display increased photocurrent output when compared to single-component films of the protein or PPA alone to reveal a synergistic combination of the film components. Tuning film thickness and PSI loading within the PSI–PPA films yields optimal photocurrents for the described system, with ∼2 wt% PSI and intermediate film thicknesses generating the highest photocurrents. More broadly, dilute PSI concentrations show significant importance in achieving high photocurrents in PSI–polymer films.
Detail
Controllable synthesis of layered double hydroxide nanosheets to build organic inhibitor-loaded nanocontainers for enhanced corrosion protection of carbon steel†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00570D
The development of layered double hydroxide (LDH) nanosheets as nanocontainers has been intensively studied in recent years. Despite their potential for application on a large scale, their synthesis in an aqueous medium is rarely reported. Herein, we report a straightforward approach for the controllable synthesis of uniform MgAl-LDH nanosheets by an aqueous nucleation process followed by a hydrothermal treatment. The key to this method relies on the well-dispersed LDH nuclei that are produced by high-speed homogenization. Following the nucleation step, the coalescence of the aggregate hydroxide layers is diminished by hydraulic shear forces, leading to the disaggregation and even distribution of LDH nuclei. As a result, the oriented growth of individual crystals along the horizontal plane becomes predominant, leading to a high surface charge density of the hydroxide sheets and preventing their stacking. The electron microscope virtual proofs showed that the particles had a well-defined circular shape with a thickness of about 2–3 nm. Afterward, for the first time, LDH nanosheets were used to prepare LDH nanocontainers loaded with 2-benzothiazolythio-succinic acid (BTSA) by anion exchange. The incorporation of BTSA into the interlayer region and the emission behavior of the inhibitor were investigated. These results indicate that the prepared nanosheets can be utilized as effective nanocontainers for organic inhibitor loading and anti-corrosion application.
Detail
First-principles calculations of inorganic metallocene nanowires†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00926B
Inspired by the recently synthesized inorganic metallocene derivatives Fe(P4)22−, we have identified four stable inorganic metallocene nanowires, MP4 (M = Sc, Ti, Cr and Fe) in configurations of either regular quadrangular prism (Q-type) or anticube (A-type), and further investigated their magnetic and electronic characteristics utilizing the first-principles calculation. It shows that CrP4 is a ferromagnetic metal, while other nanowires are semiconducting antiferromagnets with bandgaps of 0.44, 1.88, and 2.29 eV within the HSE06 level. It also shows that both ScP4 and TiP4 can be stabilized in the Q-type and A-type, corresponding to the antiferromagnetic and ferromagnetic ground states, respectively, indicating a configuration-dependent magnetism. The thermodynamic and lattice stabilities are confirmed by the ab initio molecular dynamics and phonon spectra. This study has unmasked the structural and physical properties of novel inorganic metallocene nanowires, and revealed their potential application in spintronics.
Detail
Cocktail of lipophilic and hydrophilic chemotherapeutics in high-load core@shell nanocarriers to treat pancreatic tumours
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00720K
ITC/Toc@Gd2(FLP)3 core@shell nanocarriers with a chemotherapeutic cocktail of lipophilic irinotecan (ITC) as the particle core and hydrophilic fludarabine phosphate (FLP) in the particle shell are realized. They are prepared via a microemulsion approach with ITC dissolved in tocopherol (Toc) as droplet phase and stabilized by water-insoluble Gd2(FLP)3. The synthesis can be followed by zeta-potential analysis. X-ray powder diffraction, infrared spectroscopy, elemental analysis, thermogravimetry, and photometry show a drug load of 49 μg per mL ITC and 317 μg per mL FLP at a nanocarrier concentration of 1.5 mg mL−1. Size and structure are evidenced by electron microscopy, resulting in a total diameter of 45 ± 16 nm, an inner core of 40 ± 17 nm, and a shell of 3–8 nm. In vitro studies with different cancer cell lines (i.e., human melanoma/SK-Mel-28, cervical cancer/HeLa, mouse pancreatic cancer/Panc02 and KPC as well as human pancreatic cancer/Capan-1 cells) prove efficient nanocarrier uptake and promising cytostatic efficacy. Specifically for KPC cells, ITC/Toc@Gd2(FLP)3 nanocarriers show an increased efficacy, with half maximal inhibitory concentration (IC50: 4.2 μM) > 10 times lower than the free drugs (IC50: ITC: 47.7 μM, FLP: 143 μM). This points to the synergistic effect of the ITC/FLP drug cocktail in the nanocarriers and may result in a promising strategy to treat pancreatic ductal adenocarcinoma (PDAC).
Detail
A self-assembled three-dimensional hierarchical nanoflower: an efficient enzyme-mimetic material for cancer cell detection that improves ROS generation for therapy†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00784G
Three-dimensional (3D) nanomaterials with high functional properties are emerging as the most promising artificial enzymes for overcoming the significant disadvantages of natural enzymes. Anticancer therapy using 3D-enzyme mimetic materials has emerged as an essential development for catalyzing cancer cell destruction. We report for the first time a novel 3D-based enzyme mimetic material, CaMoO4/MoS2/CuS nanoflower (CMC NF), that exhibits a large specific surface area, uniform flower-like structure, excellent biocompatibility, and high porosity, making it a suitable candidate for cancer detection and therapy. Additionally, CMC NFs were conjugated with folic acid (FA) to selectively target cancer cells, resulting in FA–CMC NFs explicitly binding to overexpressed folate receptor alpha (FRα) in MDA-MB-231 cells. Based on the peroxidase activity, the FA–CMC NFs are an effective nanoprobe for the selective detection of MDA-MB-231 cells over a wide detection range (50 to 5.5 × 104 cells per mL) with a low limit of detection (LOD) value of 10 cells per mL. In addition to their cancer detection capability, the FA–CMC NFs also effectively generated ˙OH radicals in a concentration-dependent manner to treat cancer cells. Under light conditions, the FA–CMC NFs with H2O2 solution showed efficient degradation of methylene blue (MB) dye, and the solution color appeared to fade within 15 min, indicating that they generated ˙OH radicals, which can efficiently kill cancer cells. Thus, the superior functionality of FA–CMC NFs offers cost-effective, facile, and reliable cancer cell detection, providing a new treatment option for cancer treatment and diagnosis.
Detail
Nickel and nickel oxide nanoparticle-embedded functional carbon nanofibers for lithium sulfur batteries†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00785E
Lithium–sulfur (Li–S) batteries are attracting tremendous attention owing to their critical advantages, such as high theoretical capacity of sulfur, cost-effectiveness, and environment-friendliness. Nevertheless, the vast commercialisation of Li–S batteries is severely hindered by sharp capacity decay upon operation and shortened cycle life because of the insulating nature of sulfur along with the solubility of intermediate redox products, lithium polysulfides (LiPSs), in electrolytes. This work proposes the use of multifunctional Ni/NiO-embedded carbon nanofibers (Ni/NiO@CNFs) synthesized by an electrospinning technique with the corresponding heat treatment as promising free-standing current collectors to enhance the kinetics of LiPS redox reactions and to provide prolonged cyclability by utilizing more efficient active materials. The electrochemical performance of the Li–S batteries with Ni/NiO@CNFs with ∼2.0 mg cm−2 sulfur loading at 0.5 and 1.0C current densities delivered initial specific capacities of 1335.1 mA h g−1 and 1190.4 mA h g−1, retrieving high-capacity retention of 77% and 70% after 100 and 200 cycles, respectively. The outcomes of this work disclose the beneficial auxiliary effect of metal and metal oxide nanoparticle embedment onto carbon nanofiber mats as being attractively suited up to achieve high-performance Li–S batteries.
Detail
Eco-friendly and sustainable basil seed hydrogel-loaded copper hydroxide-based catalyst for the synthesis of propargylamines and tetrazoles†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA01085F
The broad use of propargyl amines and tetrazoles in pharmaceutical applications presents a well-established challenge. Their synthesis relies heavily on catalysis, which, in turn, has been hindered by the scarcity of stable and practical catalysts. In response to this issue, we have developed an environmentally friendly and sustainable catalyst by infusing copper hydroxide into basil seed hydrogel (Cu(OH)2-BSH), creating a 3D nanoreactor support structure. To verify the structural, physical, chemical, and morphological properties of the prepared samples, a comprehensive analysis using various techniques, including FT-IR, EDX, FE-SEM, TEM, XRD, BET, TGA, and XPS, were conducted. The results not only confirmed the presence of Cu(OH)2 but also revealed a porous structure, facilitating faster diffusion and providing a substantial number of active sites. This catalyst boasts a high surface area and can be easily recovered, making it a cost-effective, safe, and readily available option. This catalyst was applied to the synthesis of propargyl amines and tetrazoles through multi-component reactions (MCRs), achieving excellent results under mild conditions and in a remarkably short timeframe. Consequently, this work offers a straightforward and practical approach for designing and synthesizing metal hydroxides and 3D hydrogels for use in heterogeneous catalysis during organic syntheses. This can be achieved using basic and affordable starting materials at the molecular level.
Detail
Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds for predictive ligand positioning†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00945A
Multivalent ligands hold promise for enhancing avidity and selectivity to simultaneously target multimeric proteins, as well as potentially modulating receptor signaling in pharmaceutical applications. Essential for these manipulations are nanosized scaffolds that precisely control ligand display patterns, which can be achieved by using polyproline oligo-helix macrocyclic nanoscaffolds via selective binding to protein oligomers and cell surface receptors. This work focuses on synthesis and structural characterization of different-sized polyproline tri-helix macrocyclic (PP3M) scaffolds. Through combined analysis of circular dichroism (CD), small- and wide-angle X-ray scattering (SWAXS), electron spin resonance (ESR) spectroscopy, and molecular modeling, a non-coplanar tri-helix loop structure with partially crossover helix ends is elucidated. This structural model aligns well with scanning tunneling microscopy (STM) imaging. The present work enhances the precision of nanoscale organic synthesis, offering prospects for controlled ligand positioning on scaffolds. This advancement paves the way for further applications in nanomedicine through selective protein interaction, manipulation of cell surface receptor functions, and developments of more complex polyproline-based nanostructures.
Detail
Unveiling the photoluminescence dynamics of gold nanoclusters with fluorescence correlation spectroscopy†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00869J
Gold nanoclusters (AuNCs) have captured significant interest for their photoluminescent properties; however, their rapid photodynamics remain elusive while probed by ensemble-averaging spectroscopy techniques. To address this challenge, we use fluorescence correlation spectroscopy (FCS) to uncover the photoluminescence dynamics of colloidal Au18(SG)14 nanoclusters. Our FCS analysis reveals the photoluminescence (PL) brightness per nanocluster, elucidating the impact of photoexcitation saturation and ligand interactions. Unlike DNA-encapsulated silver nanoclusters, their gold counterparts notably exhibit minimal blinking, with moderate amplitudes and 200 μs characteristic times. Our data also clearly reveal the occurrence of photon antibunching in the PL emission, showcasing the quantum nature of the PL process, with each AuNC acting as an individual quantum source. Using zero-mode waveguide nanoapertures, we achieve a 16-fold enhancement of the PL brightness of individual AuNCs. This constitutes an important enabling proof-of-concept for tailoring emission properties through nanophotonics. Overall, our study bridges the gap between ensemble-averaged techniques and single-molecule spectroscopy, offering new insights into AuNC photodynamics for biosensing and imaging applications.
Detail
Optoelectronic synapses based on a triple cation perovskite and Al/MoO3 interface for neuromorphic information processing†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00677H
Optoelectronic synaptic transistors are attractive for applications in next-generation brain-like computation systems, especially for their visible-light operation and in-sensor computing capabilities. However, from a material perspective, it is difficult to build a device that meets expectations in terms of both its functions and power consumption, prompting the call for greater innovation in materials and device construction. In this study, we innovatively combined a novel perovskite carrier supply layer with an Al/MoO3 interface carrier regulatory layer to fabricate optoelectronic synaptic devices, namely Al/MoO3/CsFAMA/ITO transistors. The device could mimic a variety of biological synaptic functions and required ultralow-power consumption during operation with an ultrafast speed of >0.1 μs under an optical stimulus of about 3 fJ, which is equivalent to biological synapses. Moreover, Pavlovian conditioning and visual perception tasks could be implemented using the spike-number-dependent plasticity (SNDP) and spike-rate-dependent plasticity (SRDP). This study suggests that the proposed CsFAMA synapse with an Al/MoO3 interface has the potential for ultralow-power neuromorphic information processing.
Detail
Augmented photocatalysis induced by 1T-MoS2 bridged 2D/2D MgIn2S4@1T/2H-MoS2 Z-scheme heterojunction: mechanistic insights into H2O2 and H2 evolution†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00912B
In the realm of composite photocatalysts, the fusion of the co-catalyst effect with interfacial engineering is recognized as a potent strategy for facilitating the segregation and migration of photo-induced charge carriers. Herein, an innovative mediator-based Z-scheme hybrid, i.e. MIS@1T/2H-MoS2, has been well designed by pairing MIS with 1T/2H-MoS2via a facile hydrothermal strategy as a competent photocatalyst for H2O2 and H2 generation. The co-catalyst, i.e. metallic 1T-phase bridging between semiconducting 2H-MoS2 and MIS, serves as a solid state electron mediator in the heterostructure. Morphological findings revealed the growth of 1T/2H-MoS2 nanoflowers over MIS microflowers, verifying the close interaction between MIS and 1T/2H-MoS2. By virtue of accelerated e−/h+ pair separation and migration efficiency along with a proliferated density of active sites, the MMoS2-30 photocatalyst yields an optimum H2O2 of 35 μmol h−1 and H2 of 370 μmol h−1 (ACE of 5.9%), which is 3 and 2.7 fold higher than pristine MIS. This obvious enhancement can be attributed to photoluminescence and electrochemical aspects that substantiate the diminished charge transfer resistance along with improved charge carrier separation, representing a good example of a noble metal-free photocatalyst. The proposed Z-scheme charge transfer mechanism is aided by time-resolved photoluminescence (TRPL), XPS, radical trapping experiments, and EPR analysis. Overall, this endeavour provides advanced insights into the architecture of noble metal-free Z-scheme heterostructures, offering promising prospects in photocatalytic applications.
Detail
Enhancement mechanism of quantum yield in core/shell/shell quantum dots of ZnS–AgIn5S8/ZnIn2S4/ZnS†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA01052J
To achieve a high quantum yield (QY) of nanomaterials suitable for optical applications, we improved the optical properties of AgIn5S8 (AIS) quantum dots (QDs) by employing an alloyed-core/inner-shell/outer-shell (ZAIS/ZIS/ZnS) structure. We also investigated the mechanism of optical transitions to clarify the improvement of QYs. In AIS, the low-energy absorption near the band edge region is attributed to the weakly allowed band gap transition, which gains oscillator strength through state intermixing and electron–phonon coupling. The main photoluminescence is also ascribed to the weakly allowed band gap transition with characteristics of self-trapped excitonic emission. With alloying/shelling processes, the weakly allowed transition is enhanced by the evolution of the electronic structures in the alloyed core, which improves the band gap emission. In shelled structures, the nonradiative process is reduced by the reconstructed lattice and passivated surface, ultimately leading to a high QY of 85% in ZAIS/ZIS/ZnS. These findings provide new insights into the optical transitions of AIS because they challenge previous conclusions. In addition, our work elucidates the mechanism behind the enhancement of QY accomplished through alloying/shelling processes, providing strategies to optimize nontoxic QDs for various applications using a green chemistry approach.
Detail
Enhancing the stability and efficiency of carbon-based perovskite solar cell performance with ZrO2-decorated rGO nanosheets in a mesoporous TiO2 electron-transport layer†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00757J
Improving the role of electron-transport layers (ETLs) in carbon-based perovskite solar cells (CPSCs) is a promising method to increase their photovoltaic efficiency. Herein, we employed rGO sheets decorated with ZrO2 nanoparticles to increase the electron transport capability of mesoporous TiO2 ETLs. We found that the rGO/ZrO2 dopant enhanced the conductivity of the ETL, reducing the charge-transfer resistance at the ETL/perovskite interface and reducing charge recombination in the corresponding CPSCs. Notably, this dopant did not effectively change the transparency of ETLs, while increasing the light-harvesting ability of their own top perovskite layer by improving the crystallinity of the perovskite layer. The rGO/ZrO2-containing ETLs produced a champion efficiency of 15.21%, while devices with a net ETL recorded a maximum efficiency of 11.88%. In addition, the modified devices showed a higher stability behavior against ambient air than the net devices, which was linked to the passivated grain boundaries of the modified perovskite layers along with the improved hydrophobicity.
Detail
Improved antimicrobial activities of Boswellia sacra essential oils nanoencapsulated into hydroxypropyl-beta-cyclodextrins†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00882G
Natural antimicrobials have recently gained increasing interest over synthetic antimicrobials to overcome foodborne pathogens and food microbial contamination. Essential oils (EOs) obtained from Boswellia sacra resins (BO) were utilized for respiratory disorders, rheumatoid arthritis, malignant tumors, and viral infections. Like other EOs, the therapeutic potential of BO is hindered by its low solubility and bioavailability, poor stability, and high volatility. Several studies have shown excellent physicochemical properties and outstanding therapeutic capabilities of EOs encapsulated into various nanocarriers. This study extracted BO from B. sacra resins via hydrodistillation and encapsulated it into hydroxypropyl-beta-cyclodextrins (HPβCD) using the freeze-drying method. The developed inclusion complexes of BO (BO-ICs) had high encapsulation efficiency (96.79 ± 1.17%) and a polydispersity index of 0.1045 ± 0.0006. BO-ICs showed presumably spherical vesicles (38.5 to 59.9 nm) forming multiple agglomerations (136.9 to 336.8 nm), as determined by UHR-TEM. Also, the formation and stability of BO-ICs were investigated using DSC, FTIR, FE-SEM, UHR-TEM, 1H NMR, and 2D HNMR (NOESY). BO-ICs showed greater thermal stability (362.7 °C). Moreover, compared to free BO, a remarkable enhancement in the antimicrobial activities of BO-ICs was shown against three different bacteria: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. BO-ICs displayed significant antibacterial activity against Pseudomonas aeruginosa with an MIC90 of 3.93 mg mL−1 and an MIC50 of 0.57 mg mL−1. Also, BO-ICs showed an increase in BO activity against Escherichia coli with an MIC95 of 3.97 mg mL−1, compared to free BO, which failed to show an MIC95. Additionally, BO-ICs showed a more significant activity against Staphylococcus aureus with an MIC95 of 3.92 mg mL−1. BO encapsulation showed significantly improved antimicrobial activities owing to the better stability, bioavailability, and penetration ability imparted by encapsulation into HPβCD.
Detail
An ALP enzyme-based electrochemical biosensor coated with signal-amplifying BaTiO3 nanoparticles for the detection of an antiviral drug in human blood serum†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00839H
Tenofovir (TFV) is an antiviral drug used to treat the co-infections of HIV/HBV viruses. Accurate monitoring of TFV drug levels is essential for evaluating patient adherence, optimizing dosage, and assessing treatment efficacy. Herein, we propose an innovative electrochemical sensing approach by using the alkaline phosphatase (ALP) enzyme with the support of BaTiO3 nanoparticles. An attractive sensitivity and selectivity of the developed sensor towards TFV detection were achieved. First, the nanoparticles were synthesized by following a single-step sol–gel method and characterized through various analytical techniques, including SEM, EDX, FT-IR, BET, zeta potential, XRD, and UV-vis and Raman spectroscopy. The suggested mechanism demonstrated the formation of a strong bond between TFV and the ALP enzyme, primarily through the phosphate group, resulting in enzyme inhibition. Various parameters like nanoparticle amount, electrode modification time with enzyme and BaTiO3 nanoparticles, and drug incubation time were optimized. The biosensor demonstrated an outstanding limit of detection (LOD) of 0.09 nM and recovery percentages of 98.6–106% in human blood serum, indicating adequate repeatability and selectivity. The proposed biosensor can be converted into a portable device for measuring small sample volumes and observing patients for immediate medical care or personalized therapies. It achieved better sensitivity compared to existing methods, making it suitable for precise drug detection in microdoses.
Detail
Phase tunable nickel doped Mn3O4 nanoparticle synthesis by chemical precipitation: kinetic study on dye degradation
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00754E
Nickel (Ni) doped Mn3O4 nanoparticles (NPs) were synthesized by a quick and facile chemical precipitation technique to investigate their performance in the degradation of methylene blue (MB) in the absence of light. XRD, FESEM, TEM, AAS, XPS, and FT-IR were used for the investigation of the structural, surface morphological, and elemental composition of Ni doped Mn3O4 NPs. XRD confirms the formation of a tetragonal phase structure of pure Mn3O4 and 1% and 3% Ni doped Mn3O4 NPs. However, mixed phases were found in the case of 5 to 10% Ni doped Mn3O4 NPs. Well-defined spherical-shaped morphology was presented through FESEM. Particle sizes decreased linearly (58.50 to 23.68 nm) upon increasing the doping concentration from 0% (pure Mn3O4) to 7% respectively, and then increased (48.62 nm) in the case of 10% doping concentration. TEM further confirmed spherical shaped 32 nm nanoparticles for 7% Ni doped Mn3O4. The elemental composition and oxidation state of the prepared NPs were confirmed by using XPS spectra. Mixed valence Mn2+ and Mn4+ states were found in pure Mn3O4 and 1% and 3% Ni doped Mn3O4 NPs in the ratio of 2MnO–MnO2. In addition, three different oxidation states Mn2+, Mn3+, and Mn4+ were found in 5 to 10% Ni doped Mn3O4 NPs. Moreover, as a dopant Ni exists as Ni2+ and Ni3+ states in all Ni doped Mn3O4 NPs. The synthesized NPs were then applied as potent oxidants for the degradation of MB at pH 3. With the increase of doping concentration to 7%, the degree of degradation was increased to 79% in the first 10 min and finally, it became about 98%. The degradation of MB follows the pseudo-first-order linear kinetics with a degradation rate of 0.0342 min−1.
Detail
Chiral induction in substrate-supported self-assembled molecular networks under nanoconfinement conditions
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00894K
Self-assembly on surfaces often produces chiral networks, even when starting from achiral building blocks. However, when achiral molecules are used to produce chiral networks, two possible enantiomorphs are created with equal probability, rendering therefore the overall surface achiral. This outcome can be changed by finding a way to promote the preferential formation of one of the two enantiomorphs. In this regard, the creation of nanoconfined space, which has been called molecular corral, having a chosen orientation with respect to the substrate symmetry has been demonstrated to be a valid way to obtain the preferential self-assembly of a network having a determined chirality. In this study we aim to further expand the understanding of the principles of such mechanism, in particular by looking at unexplored parameters that could have a role in the production of the observed bias. In this way a deeper comprehension of the mechanisms at the base of the chiral self-assembly could be obtained.
Detail
The essence of the effect of strain rate on the mechanical behavior of the Fe14.6Ni (at%) elastocaloric refrigeration alloy: a molecular dynamics study†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00691C
In this research, a molecular dynamics (MD) model was adopted to investigate the essence of the effect of strain rate on the mechanical behavior of the Fe14.6Ni (at%) elastocaloric refrigeration alloy. The study showed that the mechanical behavior of the Fe14.6Ni (at%) alloy was dependent on the strain rate. Besides, the investigation of temperature demonstrated that the strain rate influenced mechanical behavior by changing the transient temperatures. Furthermore, it was found that the adiabatic temperature change (ΔTadi) was high and up to 51 K, which was a 1.57 times improvement. Finally, the conclusion was drawn that the strain rate influenced the mechanical behavior by changing the transient total kinetic energy and the phase content evolution processes, which was the essence of the effect of strain rate on the mechanical behavior. This work has clarified the essence and enriched the theory of the effect of strain rate on the mechanical behavior of elastocaloric refrigeration alloys.
Detail
Hollow Ru/RuO2 nanospheres with nanoparticulate shells for high performance electrocatalytic oxygen evolution reactions†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00899A
This work shows that hollow Ru/RuO2 nanoparticles having nanoparticulate shells (HN-Ru/RuO2) can be prepared using hollow microporous organic polymers with Ru species (H-MOP-Ru) as precursors. Using silica spheres as templates, H-MOPs were prepared through the Sonogashira–Hagihara coupling of 1,3,5-triethynylbenzene with 2,3-ethoxymethylenedioxy-1,4-diiodobenzene. Acid hydrolysis of cyclic ethyl orthoformate protecting groups generated catechol moieties to form H-MOP-Cat. Then, H-MOP-Ru was obtained by incorporating Ru species into H-MOP-Cat. Heat-treatment of H-MOP-Ru under air induced the formation of HN-Ru/RuO2 with a diameter of 61 nm and shells consisting of 6–7 nm nanoparticles. Due to the hollow structure and nanoparticulate shells, HN-Ru/RuO2 showed a high surface area of 80 m2 g−1 and a pore volume of 0.18 cm3 g−1. The HN-Ru/RuO2 showed enhanced electrocatalytic performance for the oxygen evolution reaction (OER) with an overpotential of 295 mV @ 10 mA cm−2 and a Tafel slope of 46 mV dec−1 in alkaline electrolyte, compared with control RuO2 such as commercial Ru/RuO2 nanoparticles (A-Ru/RuO2) and home-made Ru/RuO2 nanoparticles (N-Ru/RuO2) prepared via the same synthetic procedure as HN-Ru/RuO2. While HN-Ru/RuO2 inevitably contained Pd originated from coupling catalysts, it showed superior performance to Ru/RuO2 nanoparticles with the same Pd content (N1-Ru/RuO2), indicating that the efficient electrocatalytic performance of HN-Ru/RuO2 is attributable to its hollow structure and nanoparticulate shells.
Detail
Multiscale tribology analysis of MHD hybrid nanofluid flow over a curved stretching surface
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00688C
In this study, we investigate the interactions of a hybrid nanofluid on a curved surface that is being stretched. The magnetic field is perpendicular to the flow and interacts with a mixture of molybdenum disulfide and argentum nanoparticles suspended in pure water, forming a hybrid nanomaterial. Our investigation considers heat transport analysis under different conditions, such as magnetohydrodynamic, Darcy–Forchheimer porous medium flow, Joule heating, and a convective boundary condition. We employ numerical and statistical methods to study the problem's intricacies comprehensively. Our findings indicate that Darcy–Forchheimer flow includes viscous and inertial forces, which results in higher flow rates and reduced skin friction. Additionally, the convective boundary condition leads to uniform temperature distribution within the hybrid material due to rapid internal heat transfer relative to surface resistance, significantly increasing the heat transfer rate.
Detail
3371
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not